molecular formula C12H14N4O3 B7698541 N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7698541
M. Wt: 262.26 g/mol
InChI Key: ZOZOCNJVZRIROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as IMI, is a widely used herbicide that has been extensively studied for its chemical and biological properties. IMI is a member of the triazolopyrimidine family of herbicides and is known for its broad-spectrum activity against a wide range of weeds.

Scientific Research Applications

N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds, including both monocots and dicots. In addition to its use as a herbicide, this compound has also been studied for its potential as a pharmaceutical agent, with some studies suggesting that it may have anti-cancer properties.

Mechanism of Action

N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of reactive oxygen species, and the disruption of cell membrane integrity. In addition, this compound has been shown to have some toxic effects on non-target organisms, including mammals and birds.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its broad-spectrum activity against a wide range of weeds, which makes it a useful tool for studying plant growth and development. However, one of the major limitations of using this compound is its potential toxicity to non-target organisms, which requires careful management and disposal of laboratory waste.

Future Directions

There are a number of potential future directions for research on N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, including the development of new and more efficient synthesis methods, the identification of new and more effective herbicidal targets, and the study of this compound's potential as a pharmaceutical agent. In addition, there is a need for further research on the potential environmental impacts of this compound, including its effects on non-target organisms and its potential for bioaccumulation in the food chain.

Synthesis Methods

N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a variety of methods, including the reaction of 4-amino-2-nitroaniline with isopropyl isocyanate and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide and requires careful control of temperature and reaction conditions to obtain the desired product in high yield and purity.

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7(2)13-10-5-4-9(6-11(10)16(17)18)12-14-8(3)15-19-12/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZOCNJVZRIROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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